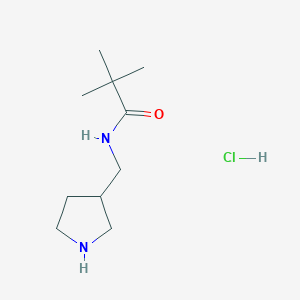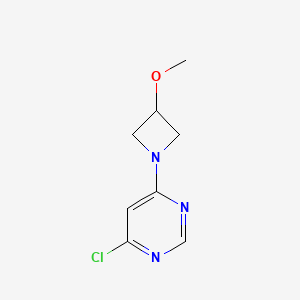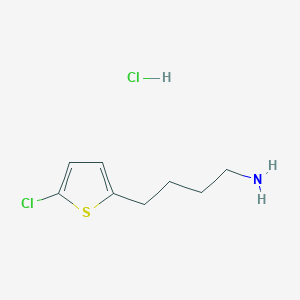
4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride
説明
“4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride” is a chemical compound with the CAS Number 1803582-06-0 . It has a molecular formula of C8H13Cl2NS and a molecular weight of 226.17 g/mol.
Molecular Structure Analysis
The InChI code for “4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride” is 1S/C8H12ClNS.ClH/c9-8-5-4-7 (11-8)3-1-2-6-10;/h4-5H,1-3,6,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用
Application 1: Treatment of Analgesia and Inflammation
- Specific Scientific Field : Pharmacology
- Summary of the Application : This compound has been used in the development of new anti-inflammatory drugs . Researchers have explored a pharmacologically important thiazole scaffold and synthesized seven new thiazole derivatives . These compounds were then examined for their anti-inflammatory potentials using COX-1, COX-2, and 5-LOX enzyme assays .
- Methods of Application or Experimental Procedures : The anti-cyclooxygenase-2 activities of the compounds were assessed using a slightly modified protocol of the Glassman and White experiment . The compounds were synthesized efficiently through multistep chemical reactions .
- Results or Outcomes : All the compounds proved to be potent inhibitors of COX-2 compared to celecoxib . Compounds 5b, 5d, and 5e were dominant and selective COX-2 inhibitors with the lowest IC50 values and selectivity index (SI) values of 42, 112, and 124, respectively . In the 5-LOX results, compounds 5d and 5e were dominant with IC50 values of 23.08 and 38.46 μM, respectively .
Application 2: Synthesis of Pyrazoline Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Pyrazoline derivatives, which can be synthesized from compounds like “4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride”, have been found to have a wide range of pharmacological potential . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors, as well as in industry .
- Methods of Application or Experimental Procedures : Pyrazolines or their analogs can be prepared by several synthesis strategies, and the focus will always be on new greener and more economical ways for their synthesis . Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .
- Results or Outcomes : The pyrazoline moiety is present in various marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), difenamizole (an analgesic), rimonabant (an antiobesity agent), celecoxib, phenylbutazone, ramifenazone (an antiinflammatory agent), muzolimine (a diuretic), 3-cyano-N- (1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) (an antipsychotic agent), and betazole (an H2-receptor agonist) .
Application 3: Synthesis of Thiazole Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : This compound has been used in the synthesis of new thiazole derivatives . These derivatives have potential anti-inflammatory and analgesic properties .
- Methods of Application or Experimental Procedures : The compounds were synthesized efficiently through multistep chemical reactions .
- Results or Outcomes : The synthesized thiazole derivatives showed promising results in preliminary tests for anti-inflammatory and analgesic properties .
Application 4: Synthesis of Pyrazoline Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Pyrazoline derivatives, which can be synthesized from compounds like “4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride”, have been found to have a wide range of pharmacological potential . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors, as well as in industry .
- Methods of Application or Experimental Procedures : Pyrazolines or their analogs can be prepared by several synthesis strategies, and the focus will always be on new greener and more economical ways for their synthesis . Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .
- Results or Outcomes : The pyrazoline moiety is present in various marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), difenamizole (an analgesic), rimonabant (an antiobesity agent), celecoxib, phenylbutazone, ramifenazone (an antiinflammatory agent), muzolimine (a diuretic), 3-cyano-N- (1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) (an antipsychotic agent), and betazole (an H2-receptor agonist) .
Safety And Hazards
The safety information available indicates that “4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
4-(5-chlorothiophen-2-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNS.ClH/c9-8-5-4-7(11-8)3-1-2-6-10;/h4-5H,1-3,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENSZJYAYRAMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chlorothiophen-2-yl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



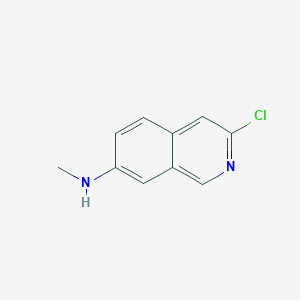
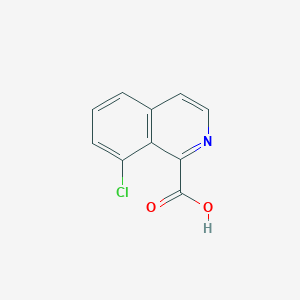
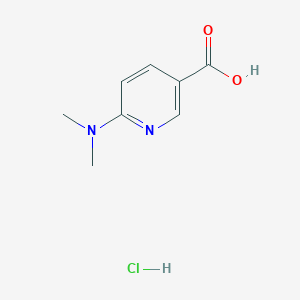
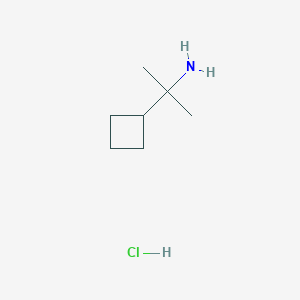
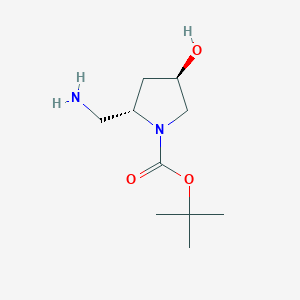
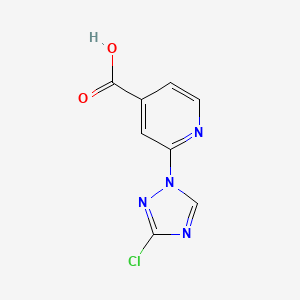
![4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B1435133.png)
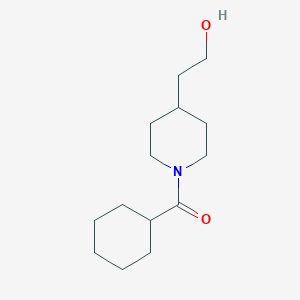
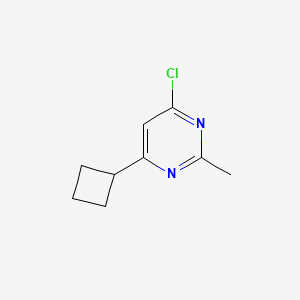
![7,7-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B1435139.png)
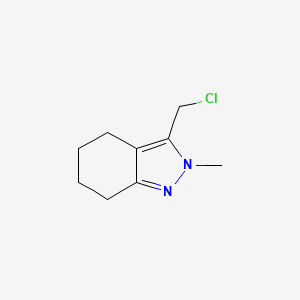
![7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane](/img/structure/B1435145.png)
